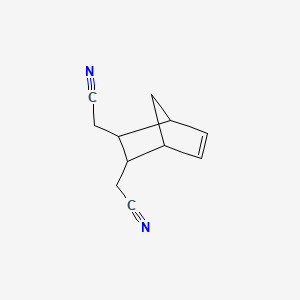
5-Norbornene-2,3-diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Norbornene-2,3-diacetonitrile is a chemical compound that belongs to the norbornene family Norbornene derivatives are known for their unique bicyclic structure, which imparts significant stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Norbornene-2,3-diacetonitrile typically involves the reaction of norbornene derivatives with nitrile-containing reagents. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with acrylonitrile to form the norbornene framework, followed by further functionalization to introduce the nitrile groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Norbornene-2,3-diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted norbornene derivatives.
Scientific Research Applications
5-Norbornene-2,3-diacetonitrile has several applications in scientific research:
Polymer Science: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties such as high strength and thermal stability.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-Norbornene-2,3-diacetonitrile involves its ability to undergo various chemical transformations due to the presence of reactive nitrile groups and the strained bicyclic structure. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
5-Norbornene-2,3-dicarboxylic acid: Similar bicyclic structure but with carboxylic acid groups instead of nitriles.
5-Norbornene-2,3-dimethanol: Contains hydroxyl groups instead of nitriles.
Norbornene: The parent compound without additional functional groups.
Uniqueness
5-Norbornene-2,3-diacetonitrile is unique due to the presence of nitrile groups, which impart distinct reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
CAS No. |
101832-55-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-[3-(cyanomethyl)-2-bicyclo[2.2.1]hept-5-enyl]acetonitrile |
InChI |
InChI=1S/C11H12N2/c12-5-3-10-8-1-2-9(7-8)11(10)4-6-13/h1-2,8-11H,3-4,7H2 |
InChI Key |
FCVWUISGWGCJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


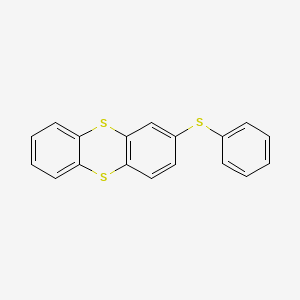

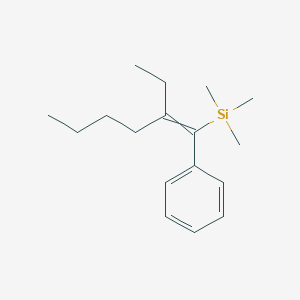
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
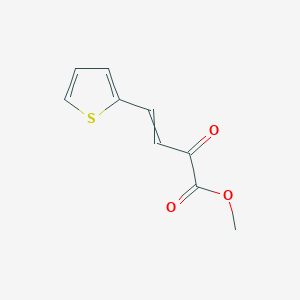
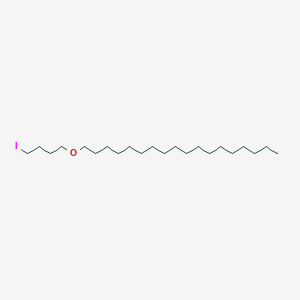
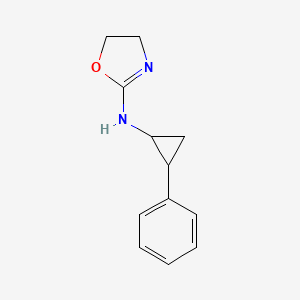
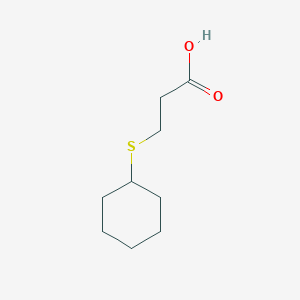
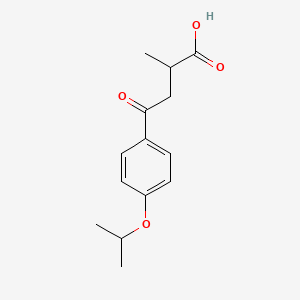
![Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-](/img/structure/B14339027.png)
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
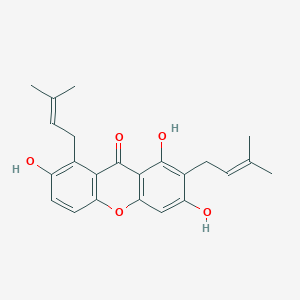
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
